molecular formula C37H23NO11 B1147957 CNFDA,SE CAS No. 349561-47-3

CNFDA,SE

Cat. No.: B1147957
CAS No.: 349561-47-3
M. Wt: 657.59
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carboxyfluorescein diacetate succinimidyl ester (CNFDA,SE) is a fluorescent dye widely used in cell biology for tracking cell proliferation and migration. It is a cell-permeable compound that becomes fluorescent upon entering cells, where intracellular esterases cleave the acetate groups, converting it into carboxyfluorescein succinimidyl ester (CFSE). This conversion allows the dye to covalently bind to intracellular proteins, making it a valuable tool for long-term cell labeling and tracking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carboxyfluorescein diacetate succinimidyl ester involves the esterification of carboxyfluorescein with succinimidyl ester. The reaction typically requires anhydrous conditions and the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of carboxyfluorescein diacetate succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .

Mechanism of Action

The mechanism of action of carboxyfluorescein diacetate succinimidyl ester involves its conversion into carboxyfluorescein succinimidyl ester within cells. Upon entering the cell, intracellular esterases cleave the acetate groups, converting the compound into its fluorescent form. The succinimidyl ester group then reacts with amine groups on intracellular proteins, forming stable covalent bonds. This process allows the dye to be retained within the cell and passed on to daughter cells during cell division .

Comparison with Similar Compounds

Carboxyfluorescein diacetate succinimidyl ester is similar to other fluorescent dyes used in cell biology, such as:

Uniqueness

What sets carboxyfluorescein diacetate succinimidyl ester apart from these similar compounds is its ability to be converted into a fluorescent form within cells and its stable covalent binding to intracellular proteins. This makes it particularly useful for long-term cell tracking and proliferation studies .

Properties

CAS No.

349561-47-3

Molecular Formula

C37H23NO11

Molecular Weight

657.59

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.